3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Antitubercular drug discovery InhA inhibition Structure-activity relationship

Unlock unique 3D chemistry for your SAR programs. This key Reference Example (US Patent 10,202,379) combines a saturated pyrrolidine core with a heteroaryl ether and ortho-tolyl carboxamide, offering diversity absent in flat screening libraries. Ideal for probing SMYD2/3 inhibition or exploring novel binding interactions not covered by standard pyrrolidine carboxamide collections. Secure this high-purity research tool to advance your medicinal chemistry or fragment-based lead discovery with a structurally differentiated scaffold. Direct empirical evaluation is essential.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034392-63-5
Cat. No. B2793663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
CAS2034392-63-5
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=NC=C3
InChIInChI=1S/C17H19N3O2/c1-13-4-2-3-5-16(13)19-17(21)20-11-8-15(12-20)22-14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3,(H,19,21)
InChIKeyLGXKMMNAJKEESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide (CAS 2034392-63-5) – A Structurally Distinct Pyrrolidine Carboxamide for Targeted Screening and SAR


3-(Pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide is a synthetic pyrrolidine-1-carboxamide derivative featuring a pyridin-4-yloxy substituent and an ortho-tolyl (2-methylphenyl) carboxamide group . It is listed as Reference Example 629 in US Patent 10,202,379, indicating its utility as a chemical intermediate or comparator within a broader medicinal chemistry program [1]. The compound is commercially available through Life Chemicals (catalog F6476-5620) as a research-grade screening compound .

Why 3-(Pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide Cannot Be Replaced by Generic Pyrrolidine Carboxamides


Seemingly minor structural modifications within the pyrrolidine carboxamide class can cause dramatic shifts in biological activity, making direct substitution unreliable. Published structure-activity relationship (SAR) data for InhA inhibitors demonstrate that varying the phenyl substituent from H to 2-Me changes the IC50 from 10.66 µM to >100 µM, while a 3-Cl to 3-Br shift improves potency nearly 10-fold [1]. The specific combination of a pyridin-4-yloxy group on the pyrrolidine ring and an ortho-tolyl carboxamide in this compound represents a unique chemical space that is not represented in standard pyrrolidine carboxamide libraries, necessitating empirical evaluation for any target of interest [1].

Quantitative Differentiation Evidence: 3-(Pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide vs. Closest Analogs


Structural Divergence from the InhA Lead Series: Pyridin-4-yloxy vs. Cyclohexyl Substitution

The target compound incorporates a pyridin-4-yloxy substituent on the pyrrolidine ring, a motif absent from the well-characterized InhA inhibitor series. The lead InhA inhibitor d6 (2-Me, 5-Me disubstituted phenyl; cyclohexyl-substituted pyrrolidine) achieved an IC50 of 10.05 ± 0.33 µM against InhA [1]. The pyridin-4-yloxy replacement introduces a hydrogen-bond-capable heteroaryl ether, which computational docking suggests may engage additional active-site contacts, though direct InhA data for the target compound are not publicly available [1].

Antitubercular drug discovery InhA inhibition Structure-activity relationship

Pyridine Regioisomer Comparison: 4-yloxy vs. 2-yloxy Substitution

The closest commercially cataloged analog is 3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide (CAS 1904019-09-5), which differs only in the position of the pyridine nitrogen (ortho vs. para) [1]. While neither compound has publicly reported biological IC50 values, the pyridine nitrogen position is known to influence hydrogen-bond geometry, metal chelation potential, and target selectivity in kinase and enzyme inhibitor programs. The 4-yloxy isomer places the nitrogen distal to the carboxamide, potentially reducing intramolecular interactions and favoring intermolecular target engagement [2].

Regioisomer selectivity Ligand design Medicinal chemistry

Patent Precedent: Reference Example 629 in US 10,202,379

The target compound is explicitly listed as Reference Example 629 in US Patent 10,202,379 ('Substituted Pyrrolidine Carboxamide Compounds'), assigned to Epizyme, Inc., covering SMYD protein inhibitors (SMYD2/SMYD3) for cancer therapy [1]. Designation as a Reference Example indicates the compound was synthesized and characterized as part of a medicinal chemistry campaign, providing documented synthetic precedent and analytical characterization. The patent context establishes potential relevance to epigenetic methyltransferase inhibition, though the specific biological activity of Example 629 is not disclosed in the patent [1].

SMYD protein inhibition Epigenetic drug discovery Patent reference standard

Vendor Quality Specifications: Life Chemicals Analytical Characterization

Life Chemicals supplies 3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide under catalog F6476-5620 . The vendor's standard quality control protocol guarantees ≥90% purity verified by LCMS and/or 400 MHz ¹H NMR, with QC performed at each production stage . This level of analytical characterization, while standard for commercial screening compounds, provides traceable documentation (Certificate of Analysis available upon request) that is essential for reproducible biological assay results .

Compound procurement Quality control Screening library integrity

Ortho-Tolyl Substituent Effect: SAR Inference from InhA Phenyl Substitution Series

Published SAR for pyrrolidine carboxamide InhA inhibitors demonstrates that ortho-methyl (2-Me) substitution on the phenyl ring can dramatically alter potency. Compound d6 (2-Me, 5-Me disubstituted) exhibits an IC50 of 10.05 µM, while the unsubstituted parent s1 shows 10.66 µM, and the ortho-bromo analog s3 is essentially inactive (>100 µM) [1]. The ortho-tolyl group in the target compound introduces steric bulk and conformational restriction that may enhance selectivity relative to para- or meta-substituted analogs, though direct target-specific data are lacking [1].

Ortho-substituent effect Ligand efficiency Pyrrolidine carboxamide SAR

High-Impact Application Scenarios for 3-(Pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide


SMYD Methyltransferase Inhibitor SAR Expansion

As Reference Example 629 in Epizyme's SMYD inhibitor patent, this compound can serve as a structural analog for systematic SAR exploration around the pyrrolidine carboxamide core. Researchers studying SMYD2 or SMYD3 inhibition can use this compound to probe the effect of pyridin-4-yloxy and o-tolyl substitution on target potency and selectivity, building on the established patent scaffold [1].

Fragment-Based or Diversity-Oriented Screening Library Enrichment

The compound's distinct 3D architecture—combining a saturated pyrrolidine ring, a heteroaryl ether, and an ortho-substituted aromatic carboxamide—provides chemical diversity that is underrepresented in typical flat, sp²-rich screening collections. Its inclusion in fragment or lead-like libraries enhances the exploration of 3D chemical space, as recommended by fragment-based drug design principles [1].

Pyridine Regioisomer Selectivity Profiling

Procurement of both the 4-yloxy (this compound) and 2-yloxy regioisomers (CAS 1904019-09-5) enables direct comparative evaluation of pyridine nitrogen positional effects on target binding. Such experiments are critical for optimizing hydrogen-bonding interactions and selectivity in kinase, epigenetic, or GPCR targets where pyridine orientation dictates pharmacophore alignment [2].

InhA-Independent Antitubercular or Antibacterial Probe Development

While not directly validated against InhA, the compound's structural divergence from known InhA inhibitors (substituting cyclohexyl with pyridin-4-yloxy) makes it a valuable tool for exploring alternative mycobacterial targets or resistance mechanisms. The pyrrolidine carboxamide core has established precedents in antibacterial research, and this analog expands the chemical space accessible for hit discovery [1].

Quote Request

Request a Quote for 3-(pyridin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.